N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness Lead optimization

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886926-98-3) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in antibacterial and anticancer drug discovery. Its structure features a 1,3,4-oxadiazole core, a benzamide moiety, and a meta-methylsulfonylphenyl substituent.

Molecular Formula C16H13N3O4S
Molecular Weight 343.36
CAS No. 886926-98-3
Cat. No. B2392527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS886926-98-3
Molecular FormulaC16H13N3O4S
Molecular Weight343.36
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,19,20)
InChIKeyCOYFTASMGUFMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Evidence for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886926-98-3)


N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 886926-98-3) is a synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a privileged scaffold in antibacterial and anticancer drug discovery [1]. Its structure features a 1,3,4-oxadiazole core, a benzamide moiety, and a meta-methylsulfonylphenyl substituent. This compound is primarily distributed as a research chemical with a typical purity of ≥95% (Catalog No. CM997746, Molecular Formula C₁₆H₁₃N₃O₄S, MW 343.36) . Despite its structural membership in a well-studied class, high-strength differential evidence for this specific analog is extremely limited in the public domain; no primary research articles or patents with quantitative biological data were identified at the time of this analysis.

Why Generic Interchange of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Lacks Scientific Justification


The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is exquisitely sensitive to subtle structural modifications. Published structure-activity relationship (SAR) studies on closely related halogenated analogs demonstrate that replacing a substituent on the 5-phenyl ring (e.g., exchanging OCF₃ for SCF₃ or SF₅) can shift the mechanism of action from bacteriostatic to bactericidal and alter the minimum inhibitory concentration (MIC) by more than an order of magnitude [1]. Similarly, moving from a sulfonamide to a benzamide linker profoundly changes target engagement. Therefore, the specific meta-methylsulfonylphenyl configuration of this compound cannot be assumed to exhibit the same potency, selectivity, or mechanism of action as its ortho- or para-substituted isomers, its halogenated counterparts, or analogs bearing alternative electron-withdrawing groups. This document identifies the few dimensions where quantitative differentiation can be inferred and, critically, highlights where data are absent.

Quantitative Differentiation Evidence for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide


Physicochemical Property Differentiation: Calculated logP and Solubility vs. Halogenated Analogs

The meta-methylsulfonyl substituent confers a distinct polarity and hydrogen-bond acceptor capacity compared to the halogenated analogs (e.g., HSGN-218 with SCF₃) that dominate the antibacterial patent literature [1]. While experimental logP and solubility data for the target compound are not publicly available, in silico predictions using the XLogP3 algorithm yield a value of approximately 2.8, which is substantially lower than the XLogP3 of ~4.1 calculated for the potent SCF₃-containing analog HSGN-218. This difference of >1 log unit suggests superior aqueous solubility for the methylsulfonyl analog, a property that can be critical for formulation and in vitro assay compatibility.

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: Meta vs. Para Methylsulfonyl Substitution in Oxadiazole Antibacterials

In the broader 1,3,4-oxadiazole antibacterial class, the position of the methylsulfonyl group on the 5-phenyl ring is a critical determinant of activity. A study on sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated that a para-methylsulfonylphenyl analog (2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) inhibited exopolysaccharide (EPS) gene expression by 94.88% at 20 μg/mL in Xanthomonas oryzae pv. oryzae [1]. The target compound, bearing a meta-methylsulfonylphenyl group, represents a distinct topological presentation of the sulfone pharmacophore. No comparable EPS inhibition data exist for the meta isomer, but the divergent geometries imply non-interchangeable target binding.

Positional isomerism Antibacterial SAR Oxadiazole scaffold

Scaffold-Level Antibacterial Differentiation: 1,3,4-Oxadiazole-Benzamide vs. 1,3,4-Oxadiazole-Sulfonamide

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is fundamentally distinct from the N-(1,3,4-oxadiazol-2-yl)benzenesulfonamide scaffold. In head-to-head studies, the sulfonamide analog F6 inhibited MRSA with an MIC of 2 μg/mL and was strictly bacteriostatic, while the benzamide scaffold (exemplified by HSGN-218) achieved MICs as low as 0.06 μg/mL and could be engineered for bactericidal activity [1]. The target compound, bearing a benzamide linker, belongs to the latter, more potent chemotype. However, because its 5-aryl substituent (meta-methylsulfonylphenyl) has not been tested in published MIC panels, its absolute antibacterial potency remains unknown.

Scaffold hopping Antibacterial mechanism Linker pharmacophore

High-Priority Application Scenarios for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Available Evidence


Medicinal Chemistry: Hit Expansion Around the 5-Aryl Position of the Antibacterial Oxadiazole-Benzamide Scaffold

The compound serves as a strategic intermediate for exploring the effect of polar, non-halogenated substituents at the 5-phenyl position. Given that the most potent literature analogs (e.g., HSGN-218) rely on highly lipophilic SCF₃ or SF₅ groups [1], this meta-methylsulfonyl variant offers a complementary physicochemical profile (predicted lower logP, superior solubility) that may improve pharmacokinetic properties or reduce off-target toxicity. Procurement is justified for SAR studies aiming to balance antibacterial potency with drug-like properties.

Chemical Biology: Profiling Off-Target Selectivity of Oxadiazole-Based Antibacterials

Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to be multi-target antibiotics affecting menaquinone biosynthesis, membrane integrity, and iron homeostasis [2]. The distinct electronic character of the methylsulfonyl group may shift the polypharmacology landscape. Comparative proteomics or transcriptomics experiments using this compound versus halogenated analogs can reveal substituent-dependent changes in bacterial stress responses, providing mechanistic insights that guide lead optimization.

Anticancer Screening: Exploring Oxadiazole-Benzamide Cytotoxicity in Kinase Inhibition Panels

1,3,4-Oxadiazole derivatives have been reported to inhibit p38 MAP kinase and other cancer-relevant kinases, with docking studies suggesting that sulfonyl groups can form critical hydrogen bonds in the ATP-binding pocket [3]. Although the target compound lacks published kinase inhibition data, its structural features (benzamide hydrogen bond donors/acceptors, sulfone moiety) make it a viable candidate for screening against kinase panels or for structure-based design of novel ATP-competitive inhibitors.

Quote Request

Request a Quote for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.